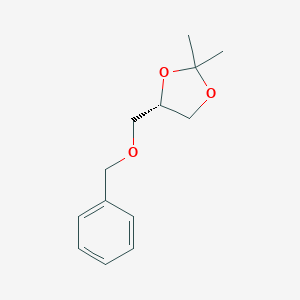

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Descripción general

Descripción

Synthesis Analysis

The synthesis of related dioxolane derivatives involves strategic functionalization and ring formation steps starting from readily available precursors. For instance, synthesis routes often employ diol protection strategies, where key intermediates like dimethyl-L-tartrate and benzophenone are used to construct the dioxolane framework through condensation reactions, highlighting the versatility and efficiency of these synthetic approaches (Irurre et al., 1992).

Molecular Structure Analysis

The molecular structure of dioxolane derivatives has been elucidated through techniques like X-ray diffraction, revealing preferred conformations due to intramolecular interactions such as OH⋯Ph. These studies demonstrate the compound's unique spatial arrangement, which is crucial for its reactivity and interaction with other molecules (Irurre et al., 1992).

Chemical Reactions and Properties

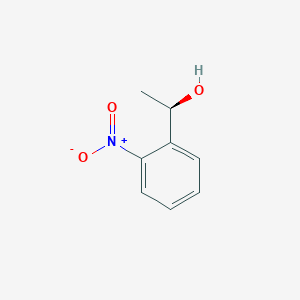

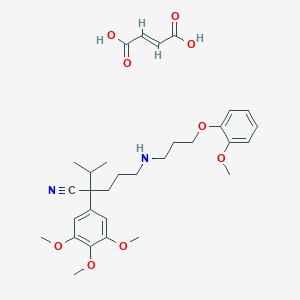

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane participates in various chemical reactions, showcasing its utility as a synthetic intermediate. For example, its reactivity has been explored in the context of nucleoside synthesis, where the control over stereochemistry at the dioxolane ring is crucial for antiviral and anticancer properties. The selective hydrolysis of diastereomers highlights its potential in synthetic organic chemistry (Janes, Cimpoia, & Kazlauskas, 1999).

Aplicaciones Científicas De Investigación

Cytological Activity Against Cancer Cell Lines

A derivative of this compound, 4-[(2-[(2,2-dichlorocyclopropyl) methoxy)methyl-benzyl)oxy] methyl-2,2-dimethyl-1,3-dioxolane, has shown cytological activity against cancer cell lines like HEK293 and SH-SY5Y (Dzhumaev et al., 2021).

Improvement in Transmission Oils

(2,2-dimethyl-4-methylene-1,3-dioxolane-allyl and benzyl)disulfides, synthesized from this compound, have been found to significantly enhance the anti-seize properties of transmission oils, making them a promising additive for extreme pressure applications (Novotorzhina et al., 2022).

Chiroptical Information Encoding and Decoding

A study demonstrated that 1,3-dioxolane can be used to encipher and decipher chiroptical information in remote pyrenes through flexible wires in chloroform (Amako et al., 2015).

Antiradical Activity

1,3-dioxolane derivatives exhibit antiradical activity by oxidizing fuel hydrocarbons to produce more stable radical or radical ion species, depending on the fuel composition (Vol’eva et al., 2013).

Mass Spectral Interpretation

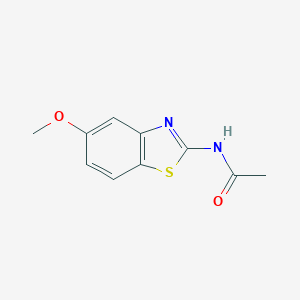

The fragmentation mechanisms and ion structures of chiral bisbenzoxazole, bisbenzothiazole, and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane aid in spectral interpretation for new compounds of this type (Xu et al., 2002).

Potential as Enzyme Inhibitors and Peptide Isosteres

O-protected 4-(arylsulfonimidoyl)butane-1,2,3-triols, derived from this compound, show potential as chiral sulfoximines for enzyme inhibitors and peptide isosteres (Kwong et al., 2007).

Antifungal and Antibacterial Activities

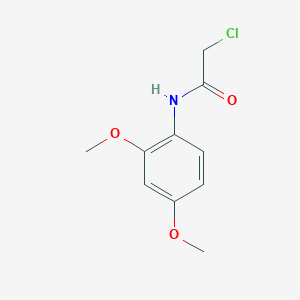

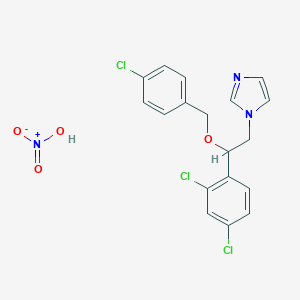

Novel 1,3-dioxolane amide derivatives exhibit promising antifungal and antibacterial activities against various bacterial and fungal strains (Begum et al., 2019).

Synthon for α,γ-Diketoacid Derivatives

This compound is utilized for the synthesis of selectively protected α,γ-diketoacid derivatives, enabling the preparation of ester, amide, and aryl derivatives (Banville et al., 2010).

Olfactory Applications

The synthesis of related compounds resulted in intense marine, spicy-vanillic odors, indicating potential applications in fragrance chemistry (Kraft et al., 2010).

Catalysis for Acetalization

N-(Arylmethyl)-2-(or 4-)cyanopyridinium hexafluoroantimonates are effective catalysts for the acetalization of carbonyl compounds, related to this compound's chemistry (Lee et al., 1991).

Propiedades

IUPAC Name |

(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFDSKSLTCMIPB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)